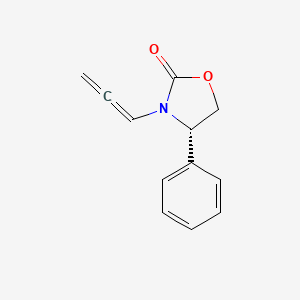
(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone
説明
(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone, with CAS number 845885-63-4, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.225 g/mol
- Physical State : Solid
- Melting Point : 130.0 to 133.0 °C
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.225 g/mol |
| Melting Point | 130.0 - 133.0 °C |
| Solubility | Insoluble in water; soluble in methanol and chloroform |
Synthesis
The synthesis of this compound typically involves the cyclization of amino acids or their derivatives through various organic reactions. The use of microwave-assisted synthesis has been noted for improving yield and reducing reaction time, aligning with green chemistry principles.
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial activity against various bacterial strains. For example, compounds similar to this compound have shown efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of oxazolidinones possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure of this compound suggests it may share similar mechanisms of action, potentially inhibiting protein synthesis in bacteria.
- Analgesic Effects : In a preliminary investigation into the analgesic properties of oxazolidinones, compounds were tested using the writhing test and hot plate test in mice. Results indicated that certain derivatives exhibited significant analgesic effects comparable to established pain relievers.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Analgesic | Significant pain relief in animal models |
The biological activity of this compound can be attributed to its ability to interact with bacterial ribosomes, thereby inhibiting protein synthesis. This mechanism is critical for its antibacterial properties.
特性
InChI |
InChI=1S/C12H11NO2/c1-2-8-13-11(9-15-12(13)14)10-6-4-3-5-7-10/h3-8,11H,1,9H2/t11-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCDELJNAKUUJG-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CN1C(COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C=CN1[C@H](COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703879 | |
| Record name | (4S)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-63-4 | |
| Record name | (4S)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















